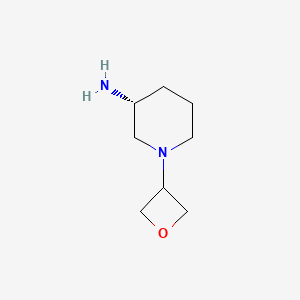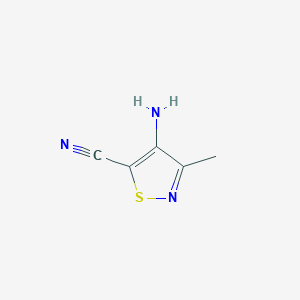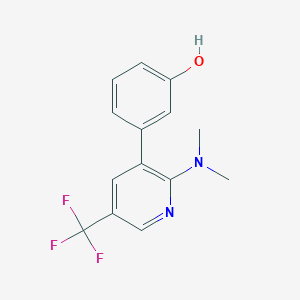
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
説明
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, also known as DMPP, is an organic compound that has been found to have a wide range of applications in scientific research. It is a relatively new compound that has been used in a variety of experiments, including those involving the synthesis of various compounds and the study of various biochemical and physiological processes.
科学的研究の応用
Catalyst in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed investigation into the reaction mechanism revealed that DMAP·HCl and the acylating reagent form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This compound is then attacked by the nucleophilic substrate, leading to the formation of a transient intermediate, which subsequently releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Fluorescent Chemo-sensing
Fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These fluoroionophores display varied spectra when interacting with different metal cations. For instance, one derivative can specifically chelate Zn+2, while another is an effective metal recognizer, identifying Zn+2 from different salts. The anionic-dependent metal binding behavior, supported by the pyridine moiety, contributes to extra intermolecular metal-fluorophore complexation. Some of these fluoroionophores have been preliminarily tested for cellular metal staining in both general fluorescence and ratio fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).
Synthesis of P,N-Ligands
An organopalladium complex with ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary has been used to promote asymmetric hydrophosphination reactions. This process involves high regio- and stereoselectivities under mild conditions, generating stereoisomeric products as five-membered 2-pyridylphosphine P−N bidentate chelates on a chiral naphthylamine palladium template. The auxiliary can be chemoselectively removed, forming optically pure neutral complexes (Liu, Pullarkat, Li, Chen, Yuan, Lee, & Leung, 2009).
Synthesis and Stereochemistry of Derivatives
The synthesis, stereochemistry, bonding, and fluxionality of phenolic reagents, such as 2-(inden-3-yl)-4,6-di-tert-butylphenol and its derivatives, have been studied extensively. The solid-state structures of these compounds have been determined, and their reaction with [CpTiCl3] in the presence of pyridine has generated corresponding mono-aryloxides with no evidence of de-protonation of the indenyl ring. This study contributes significantly to the understanding of the bonding and stereochemistry of these compounds (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
特性
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-4-3-5-11(20)6-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFJDXQNONGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




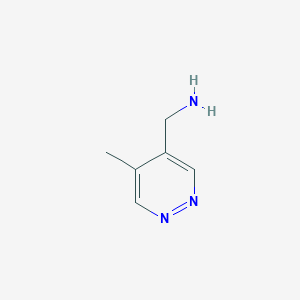
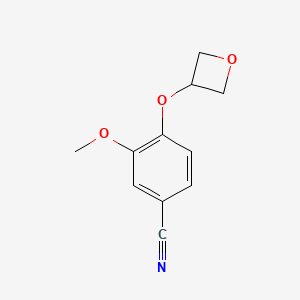
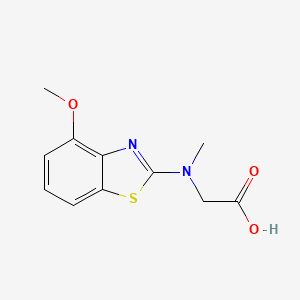
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
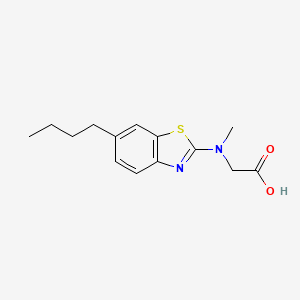
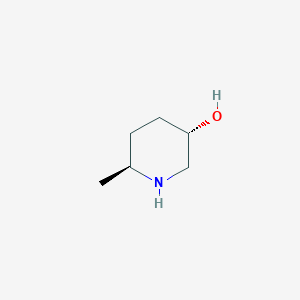
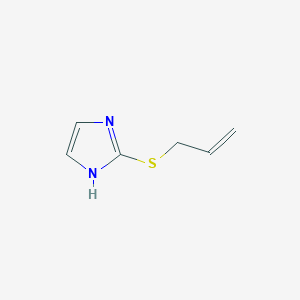
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)
![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)
![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)
